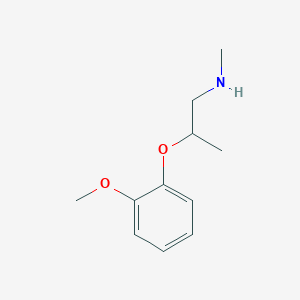

![molecular formula C15H19N3O4 B1389521 Ácido (2-{[(terc-butoxicarbonil)amino]metil}-1H-bencimidazol-1-il)acético CAS No. 1207044-25-4](/img/structure/B1389521.png)

Ácido (2-{[(terc-butoxicarbonil)amino]metil}-1H-bencimidazol-1-il)acético

Descripción general

Descripción

“(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid” is a monoprotected derivative of DAP . It has been used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The compound has a molecular weight of 305.33 .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms. The presence of the tert-butoxycarbonyl group is indicated by the (C15H19N3O4) part of the code, and the presence of the benzimidazole group is indicated by the (c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20) part of the code. Physical And Chemical Properties Analysis

The physical form of this compound is solid . Other physical and chemical properties such as density, melting point, and boiling point are not mentioned in the search results.Mecanismo De Acción

Target of Action

The compound, also known as 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetic acid, is a tert-butyloxycarbonyl-protected amino acid . It is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that are involved in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as peptide synthesis . This involves the formation of a peptide bond between two amino acids, which is facilitated by the compound . The compound’s tert-butyloxycarbonyl group serves to protect the amino group during this process .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It facilitates the formation of peptide bonds between amino acids, leading to the creation of dipeptides . The downstream effects of this pathway include the synthesis of proteins, which are essential for various biological functions.

Pharmacokinetics

It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the synthesis of dipeptides . These dipeptides can then go on to form larger peptide chains, eventually leading to the synthesis of proteins . On a molecular and cellular level, this contributes to various biological processes, including cell signaling, immune responses, and enzymatic reactions.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark place . It is also sensitive to moisture and should be kept sealed in a dry environment . These factors can influence the compound’s stability and, consequently, its efficacy in peptide synthesis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using TBBA in laboratory experiments is its ease of removal. It can be easily removed with a strong acid, allowing for easy manipulation of the functional groups in organic molecules. The main limitation of using TBBA is that it is not compatible with all functional groups. In addition, it may react with some functional groups, leading to the formation of undesired by-products.

Direcciones Futuras

TBBA has the potential to be used in a variety of applications in the future. It could be used to synthesize new materials, such as polymers, nanomaterials, and nanocomposites. In addition, it could be used to synthesize a variety of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Furthermore, TBBA could be used in drug delivery systems, as it can be easily removed with a strong acid. Finally, TBBA could be used to develop new methods for protecting functional groups in organic synthesis.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Este compuesto se utiliza en la preparación de derivados de indol como inhibidores de la bomba de eflujo para el tratamiento y la prevención de infecciones bacterianas .

Síntesis de Dipéptidos

Sirve como material de partida en la síntesis de dipéptidos cuando se utilizan reactivos de acoplamiento de uso común, ampliando la aplicabilidad de los líquidos iónicos de aminoácidos .

Separación Quiral

El compuesto participa en procesos de separación quiral, particularmente para intermediarios importantes en el desarrollo de fármacos, como los fármacos anti-VHC .

Protocolos de Síntesis

Se han reportado protocolos eficientes para la síntesis de compuestos relacionados utilizando métodos simples de reducción e inversión .

Propiedades

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPQFZXYJZOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)

![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)

![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)

![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)

![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)

![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)

![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)

![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)

![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)

![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)